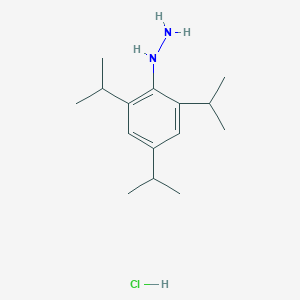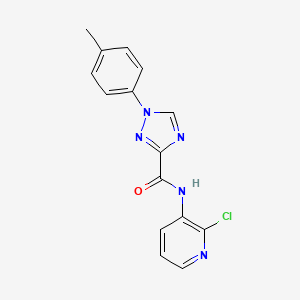![molecular formula C17H18N6S2 B13362679 benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362679.png)
benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrazole ring, a triazole ring, and a thiadiazole ring, making it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones . The triazole and thiadiazole rings can be formed through cyclization reactions involving appropriate precursors . The final step involves the coupling of these rings with a benzyl group and a sulfide linkage under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify the heterocyclic rings or the sulfide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic or heterocyclic rings .
科学的研究の応用
Benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
作用機序
The mechanism of action of benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrazole, triazole, and thiadiazole rings, such as:
Uniqueness
Benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific combination of heterocyclic rings and the presence of a benzyl sulfide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C17H18N6S2 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
3-(benzylsulfanylmethyl)-6-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6S2/c1-11(2)13-8-14(19-18-13)16-22-23-15(20-21-17(23)25-16)10-24-9-12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
InChIキー |
FBVWSCFIOCAROG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)


![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)

![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362637.png)
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362650.png)




![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362707.png)
![4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B13362714.png)
